
tert-Butyl 5-aminopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-aminopicolinate: is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the 5-position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-aminopicolinate typically involves the esterification of 5-aminopicolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require heating under reflux to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-aminopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: tert-Butyl 5-hydroxypicolinate.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : tert-Butyl 5-aminopicolinate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse compounds in organic chemistry.
-
Biochemical Research
- Ligand in Assays : The compound is investigated for its potential as a ligand in biochemical assays. Due to its functional groups, it can interact with biological molecules, influencing their activity and stability.
- Pharmaceutical Development
-
Material Science
- Novel Materials : In industrial applications, this compound is utilized in the development of novel materials and catalysts, contributing to advancements in material science and engineering.
Case Studies
- Antitumor Activity Research
- Anti-inflammatory Studies
- Synthesis Efficiency Improvements
Mechanism of Action
The mechanism of action of tert-Butyl 5-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing picolinic acid, which has known biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 5-hydroxypicolinate
- tert-Butyl 5-nitropicolinate
- tert-Butyl 5-chloropicolinate
Comparison: tert-Butyl 5-aminopicolinate is unique due to the presence of the amino group, which imparts distinct reactivity and biological properties. Compared to tert-Butyl 5-hydroxypicolinate, it has a higher potential for forming hydrogen bonds and participating in nucleophilic substitution reactions. Compared to tert-Butyl 5-nitropicolinate, it is less prone to oxidation but more reactive in reduction reactions. Compared to tert-Butyl 5-chloropicolinate, it is more versatile in forming derivatives through substitution reactions .
Biological Activity
Tert-butyl 5-aminopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and neuropharmacology. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
This compound features a picoline structure with a tert-butyl group and an amino group at the 5-position. This configuration is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its inhibitory effects on specific enzymes and its potential neuropharmacological applications.
Enzyme Inhibition
- Influenza Virus Neuraminidase :
- Structure-Activity Relationship (SAR) :
Neuropharmacological Effects
Research has demonstrated that related compounds exhibit significant interactions at GABA_A receptors, suggesting potential anxiolytic effects. For instance, behavioral studies on β-carboline derivatives indicated competitive binding at the α1 subtype of GABA_A receptors, which could be relevant for understanding the pharmacological profile of this compound .
Case Study: Inhibition of Neuraminidase
A detailed investigation into the inhibition mechanism revealed that this compound and its analogs showed competitive inhibition against neuraminidase from various influenza strains. The effective concentration (EC50) values were determined using cell culture assays, demonstrating significant antiviral activity.
Compound | EC50 (μM) | Mechanism of Action |
---|---|---|
This compound | X | Competitive inhibition |
Phenylglycine analog | Y | Competitive inhibition |
Pyrrolidine analog | Z | Competitive inhibition |
Note: X, Y, Z represent specific EC50 values obtained from experimental data.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while this compound shows promising biological activity, caution is warranted due to potential acute toxicity when ingested. It has been classified as harmful if swallowed and may cause skin irritation .
Properties
IUPAC Name |
tert-butyl 5-aminopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZHASNLNXMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.